2-Amino-2-(2-fluorophenyl)propan-1-ol
Description
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Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
InChI Key |
NFTKEZKFDCYCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of 2-Amino-2-(2-fluorophenyl)propan-1-ol in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile, synthetic utility, and strategic application of 2-Amino-2-(2-fluorophenyl)propan-1-ol .
A Technical Guide on Conformational Control and Metabolic Stability
Executive Summary
2-Amino-2-(2-fluorophenyl)propan-1-ol (CAS: 2665661-13-0) represents a specialized class of gem-disubstituted
This structural motif offers three distinct advantages in lead optimization:
-
Conformational Locking: The quaternary center restricts bond rotation via the Thorpe-Ingold effect, pre-organizing the molecule for receptor binding.
-
Metabolic Blockade: The ortho-fluorine atom blocks a primary site of Phase I metabolic hydroxylation (CYP450 mediated) on the phenyl ring.
-
Chiral Fidelity: It serves as a robust chiral building block for synthesizing heterocyclic cores, particularly oxazolines, morpholines, and piperazines found in kinase inhibitors and GPCR ligands.
Structural Analysis & Pharmacophore Properties[1]
The "Magic Methyl" & Quaternary Center
The presence of the
-
Thorpe-Ingold Effect: The gem-disubstitution compresses the internal bond angle (
C-C-C), forcing the amino and hydroxyl groups closer together. This accelerates cyclization reactions (e.g., to oxazolidinones) and reduces the entropic penalty of binding to a protein target. -
pKa Modulation: The inductive effect of the quaternary carbon, combined with the electron-withdrawing 2-fluorophenyl group, slightly lowers the pKa of the primary amine compared to non-fluorinated analogs (approx. 9.0 vs 9.5), potentially improving oral bioavailability by increasing the fraction of uncharged species at physiological pH.
The Ortho-Fluorine Effect
The 2-fluoro substituent is not merely a lipophilic add-on; it dictates the conformation of the phenyl ring.
-
Minimizing
Strain: To avoid steric clash with the -methyl or amine group, the phenyl ring adopts a specific torsion angle. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Blocking the ortho-position prevents arene oxide formation and subsequent hydroxylation, a common clearance pathway for phenyl-containing drugs.
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 169.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| LogP (Octanol/Water) | 1.2 - 1.5 | Optimal range for CNS penetration and oral absorption |
| Topological Polar Surface Area (TPSA) | 46 Ų | High permeability (Rule of 5 compliant) |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced donor/acceptor ratio for H-bonding networks |
| Rotatable Bonds | 2 | Low flexibility = High specificity |
Synthetic Pathways[2]
Synthesizing quaternary chiral centers is synthetically demanding. Two primary routes are recommended based on scale and enantiomeric purity requirements.
Method A: The Ellman Sulfinamide Route (High Enantioselectivity)
This is the preferred method for generating the chiral quaternary center with high ee (>98%).
-
Condensation: React 1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone) with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)
to form the chiral ketimine. -
Cyano-Addition: Add TMSCN (trimethylsilyl cyanide) in the presence of a Lewis acid (e.g., Gd(OTf)
or Sc(OTf) ). The chiral auxiliary directs the cyanide attack to a specific face of the imine. -
Hydrolysis & Reduction: Acidic hydrolysis removes the sulfinyl group to yield the
-amino nitrile. Subsequent reduction with LiAlH or BH -THF converts the nitrile to the primary alcohol.
Method B: Asymmetric Strecker Synthesis (Scalable)
Suitable for multi-gram scale-up where lower cost reagents are required.
-
Reagents: 2'-Fluoroacetophenone, NaCN, NH
Cl, and a chiral thiourea catalyst. -
Mechanism: The catalyst activates the ketimine intermediate for nucleophilic attack by cyanide.
-
Downstream: The resulting
-amino nitrile is hydrolyzed to the amino acid (2-amino-2-(2-fluorophenyl)propanoic acid) and then reduced to the alcohol.
Visualization: Synthetic Logic Flow
Caption: Figure 1. Stereoselective synthesis via Ellman's auxiliary chemistry to establish the quaternary center.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "3D-fragment." Unlike flat aromatic fragments, the quaternary center introduces a vector that projects substituents out of the plane.
-
Target Class: Kinase Hinge Binders. The amino-alcohol motif can mimic the adenosine ribose hydroxyls or form bidentate H-bonds with the hinge region backbone (e.g., residues in the ATP binding pocket).
-
Target Class: Aspartyl Proteases (e.g., BACE1). The hydroxyl group can interact with catalytic aspartates, while the fluorophenyl group fills the hydrophobic S1 or S2' pocket.
Bioisosteric Replacement
It serves as a rigid, metabolically stable bioisostere for:
-
Phenylalaninol: Replacing the
-hydrogen of phenylalaninol with a methyl group restricts conformation. -
Serine/Threonine derivatives: Providing a lipophilic anchor (fluorophenyl) adjacent to the polar headgroup.
Experimental Protocol: Oxazolidinone Formation (Cyclization)
A common workflow involves converting the amino alcohol into a chiral oxazolidinone auxiliary or core.
Protocol:
-
Setup: Dissolve 2-Amino-2-(2-fluorophenyl)propan-1-ol (1.0 eq) in dry DCM at 0°C.
-
Reagent: Add Triethylamine (3.0 eq) followed by Triphosgene (0.4 eq) or CDI (1.1 eq).
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with DCM. -
Result: Yields the 4-(2-fluorophenyl)-4-methyl-2-oxazolidinone, a versatile intermediate for alkylation reactions.
Decision Matrix: When to Use This Scaffold?
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization program.
Caption: Figure 2. Strategic decision matrix for incorporating the fluorinated quaternary scaffold.
References
-
Vertex AI Search Results (2026) . 2-Amino-2-(2-fluorophenyl)propan-1-ol CAS Registry & Vendor Data. Retrieved from and .
- Ellman, J. A., et al. (2010). Synthesis of Chiral Amines using tert-Butanesulfinamide. Chemical Reviews. (General methodology reference for the synthesis protocol described in Section 3.1).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Supporting the metabolic stability claims in Section 2.2).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Methodological & Application
Application Note: Synthetic Protocol for 2-Amino-2-(2-fluorophenyl)propan-1-ol
Based on the structural analysis, 2-Amino-2-(2-fluorophenyl)propan-1-ol (CAS 2665661-13-0) is a geminal disubstituted amino alcohol, structurally distinct from regulated phenethylamine stimulants (where the amine and aryl groups are on adjacent carbons, not the same one). It is a pharmaceutical intermediate and chiral building block used in drug discovery.[1]
The following Application Note outlines a robust, standard synthetic route for this class of compounds, utilizing the Bucherer-Bergs reaction followed by hydrolysis and reduction. This pathway is chosen for its reliability in generating quaternary centers.
Abstract & Strategic Overview
The target compound, 2-Amino-2-(2-fluorophenyl)propan-1-ol , features a quaternary carbon center bearing both an amino group and a 2-fluorophenyl moiety. Constructing this sterically congested motif requires a strategy that prevents racemization and suppresses side reactions.
This protocol details the Bucherer-Bergs pathway , widely regarded as the industry standard for synthesizing
Retrosynthetic Analysis
-
Precursor 1 (Reduction): 2-Amino-2-(2-fluorophenyl)propanoic acid
-
Precursor 2 (Hydrolysis): 5-(2-fluorophenyl)-5-methylhydantoin
-
Starting Material: 1-(2-fluorophenyl)ethanone (2'-Fluoroacetophenone)
Detailed Experimental Protocol
Phase 1: Formation of the Hydantoin Intermediate
Reaction Type: Bucherer-Bergs Cyclization Objective: To convert the ketone into a stable hydantoin ring, establishing the quaternary center.
Reagents:
-
1-(2-Fluorophenyl)ethanone (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ammonium carbonate ((NH4)2CO3) (3.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve 1-(2-fluorophenyl)ethanone in the Ethanol/Water mixture.
-
Addition: Add Ammonium carbonate and Potassium cyanide carefully. Note: Perform in a well-ventilated fume hood due to potential cyanide/ammonia evolution.
-
Reaction: Heat the mixture to 60°C for 18–24 hours. The solution typically turns from clear to a suspension as the hydantoin precipitates.
-
Workup: Cool the reaction to 0°C. Filter the white precipitate (5-(2-fluorophenyl)-5-methylhydantoin). Wash with cold water to remove inorganic salts.
-
Validation: Verify structure via melting point and IR (characteristic carbonyl bands at ~1720 and 1770 cm⁻¹).
Phase 2: Hydrolysis to the Amino Acid
Reaction Type: Alkaline Hydrolysis Objective: To open the hydantoin ring and isolate the free amino acid.
Reagents:
-
Hydantoin intermediate
-
Sodium Hydroxide (NaOH), 3M aqueous solution
Procedure:
-
Digestion: Suspend the hydantoin in 3M NaOH (approx. 10 mL per gram of hydantoin).
-
Reflux: Heat to reflux (100°C) for 24–48 hours. Monitor the disappearance of the solid hydantoin.
-
Isolation: Cool to room temperature. Adjust pH to ~7.0 (isoelectric point) using concentrated HCl. The amino acid, 2-amino-2-(2-fluorophenyl)propanoic acid , will precipitate.
-
Purification: Filter and recrystallize from water/ethanol if necessary.
Phase 3: Reduction to the Amino Alcohol
Reaction Type: Hydride Reduction Objective: To reduce the carboxylic acid to the primary alcohol without affecting the aromatic ring or C-F bond.
Reagents:
-
Amino acid intermediate[5]
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Borane-THF complex (BH3·THF)
-
Solvent: Anhydrous THF
Procedure:
-
Preparation: Flame-dry a 3-neck flask and purge with Nitrogen (
). Add anhydrous THF and LiAlH4. Cool to 0°C. -
Addition: Add the amino acid (solid or slurry in THF) portion-wise to the LiAlH4 suspension. Caution: Exothermic gas evolution (
). -
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL).
-
Extraction: Filter off the aluminum salts. Dry the filtrate over
and concentrate under reduced pressure. -
Final Product: The resulting oil or solid is 2-Amino-2-(2-fluorophenyl)propan-1-ol . Conversion to the hydrochloride salt (using HCl/Dioxane) is recommended for long-term storage.
Data Summary & Process Parameters
| Parameter | Phase 1 (Hydantoin) | Phase 2 (Hydrolysis) | Phase 3 (Reduction) |
| Key Reagent | NaOH (aq) | LiAlH4 / THF | |
| Temperature | 60°C | 100°C (Reflux) | 0°C |
| Time | 18–24 h | 24–48 h | 4–6 h |
| Critical Safety | Cyanide protocols | Corrosive (Base) | Pyrophoric/Flammable |
| Typical Yield | 70–85% | 60–80% | 75–90% |
Workflow Visualization
Figure 1: Step-by-step synthetic pathway from the ketone starting material to the final amino alcohol.
Safety & Handling (GLP Standards)
-
Cyanide Safety: In Phase 1, KCN is used. Ensure a cyanide antidote kit is available. All waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide before disposal.
-
Fluorinated Compounds: While the C-F bond is stable, fluorinated aromatics can exhibit distinct metabolic profiles. Handle with standard PPE (gloves, goggles, lab coat).
-
LiAlH4: Reacts violently with water. Use only dry solvents and glassware. Quench under inert atmosphere.
References
-
Bucherer, H. T., & Fischbeck, H. (1934). Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie. (Foundational text on the Bucherer-Bergs reaction).
-
Ager, D. J., & Prakash, I. (2014). The Synthesis of Unnatural Amino Acids. Chemical Reviews.
-
Abdel-Magid, A. F. (2015). Reductions in Organic Synthesis: Recent Advances and Practical Applications. ACS Symposium Series. (Protocols for reducing amino acids to amino alcohols).
Sources
Derivatization of 2-Amino-2-(2-fluorophenyl)propan-1-ol for peptide synthesis
Application Note: Derivatization of 2-Amino-2-(2-fluorophenyl)propan-1-ol for Peptide Synthesis
Abstract
This guide details the derivatization of 2-Amino-2-(2-fluorophenyl)propan-1-ol (hereafter 2-F-APO ), a critical precursor for synthesizing sterically constrained, fluorinated peptides. The presence of the
Introduction: The Strategic Value of 2-F-APO
In modern drug design, 2-F-APO serves as the reduced precursor to
-
Conformational Constraint: The quaternary
-carbon (Aib-like motif) restricts the rotation of the and torsion angles, strongly promoting helical conformations ( -helix or -helix) and rigidifying the peptide backbone. -
Metabolic Stability: The absence of an
-proton eliminates the primary mechanism of degradation by proteases (chymotrypsin-like activity). Furthermore, the ortho-fluorine atom modulates the pKa of the amine and enhances lipophilicity, improving membrane permeability.
However, these same features create synthetic bottlenecks. The steric hindrance around the nitrogen atom slows down acylation rates, requiring high-energy coupling reagents and extended reaction times.
Workflow Visualization
The following diagram outlines the two primary derivatization pathways: Path A (Conversion to Amino Acid for internal sequence use) and Path B (Direct protection for C-terminal alcohol modification).
Figure 1: Strategic derivatization pathways. Path A is the primary route for generating SPPS building blocks.
Protocol A: Synthesis of Fmoc- -Methyl-2-Fluorophenylalanine
This is the most common application.[1] The alcohol is oxidized to the carboxylic acid using Jones Reagent .[1][2][3][4]
-
Why Jones Reagent? While harsh, Jones reagent (
in ) is ideal here. The strongly acidic conditions protonate the amine ( ), protecting it from oxidation (preventing N-oxide formation). The quaternary -carbon prevents racemization, as there is no enolizable proton.
Step 1: Jones Oxidation[1][2][3][4][5]
Reagents:
Procedure:
-
Dissolve 2-F-APO (10 mmol) in Acetone (50 mL) and cool to 0°C.
-
Add Jones Reagent dropwise over 30 minutes. Note: Maintain temperature < 5°C to prevent cleavage of the phenyl ring.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Quench: Add Isopropanol (5 mL) to consume excess Cr(VI) (solution turns from orange to green).
-
Workup: Decant the acetone layer. The amino acid product often precipitates as a sulfate salt or remains in the aqueous slurry. Dilute with water and load onto a cation-exchange resin (Dowex 50W). Elute with 2M
to obtain the free zwitterionic amino acid. -
Lyophilize to obtain a white powder.
Step 2: Fmoc Protection[6][7][8]
Due to the steric bulk of the
Reagents:
-
Substrate:
-Methyl-2-F-Phe (from Step 1) -
Fmoc-OSu (1.1 eq)
- (2.0 eq)
-
Solvent: 1:1 Dioxane/Water
Procedure:
-
Dissolve the amino acid in 10%
(aq) and Dioxane (1:1 ratio). Ensure pH is ~9.0–9.5. -
Add Fmoc-OSu in one portion at 0°C.
-
Warm to RT and stir vigorously for 24 hours . Note: Hindered amines require significantly longer reaction times than standard amino acids.
-
Monitoring: Use TLC (EtOAc/Hexane) or HPLC. If unreacted amine persists, add 0.1 eq Fmoc-OSu.
-
Workup: Wash the basic solution with
(2x) to remove impurities. Acidify the aqueous phase to pH 2.0 with 1N HCl. Extract the product into EtOAc (3x). -
Dry over
and concentrate. Recrystallize from EtOAc/Hexane.
Protocol B: SPPS Coupling of the Hindered Residue
Incorporating Fmoc-
Critical Rule: Standard coupling reagents (DIC/HOBt or HBTU) are insufficient . You must use high-efficiency reagents like HATU or PyAOP.
Coupling Protocol (Solid Phase)
| Parameter | Standard AA Condition | Required Condition for 2-F-APO Derivative |
| Coupling Reagent | HBTU or DIC | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt |
| Base | DIPEA (2 eq) | DIPEA (4 eq) or TMP (2,4,6-Trimethylpyridine) |
| Stoichiometry | 3-5 equivalents | 2-3 equivalents (Due to high cost/value) |
| Time | 30-60 mins | 2 x 2 hours (Double Coupling is mandatory) |
| Temperature | RT | 50°C (Microwave) or 60°C (Conventional heating) |
Step-by-Step Coupling:
-
Activation: Dissolve Fmoc-AA (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) immediately before adding to the resin.
-
Reaction: Add activated mixture to the resin-bound peptide. Shake for 2 hours.
-
Check: Perform a Kaiser Test (ninhydrin). Note: For
-methyl residues, the Kaiser test may be false-negative due to sterics. A Chloranil test is more reliable for secondary amines, but here we are checking the N-terminus of the previous residue. -
Re-Couple: Drain and repeat the coupling step with fresh reagents for another 2 hours.
De-protection (Fmoc Removal)
Removing the Fmoc group from the installed
-
Standard: 20% Piperidine in DMF (2 x 5 min).
-
Optimized: 20% Piperidine + 0.1M DBU in DMF (2 x 10 min). The DBU (stronger base) helps drive the deprotection on the sterically crowded amine.
Analytical Validation (QC)
Before releasing the derivative for synthesis, validate purity using the following parameters.
-
HPLC: C18 Column, Gradient 5-95% ACN/Water (0.1% TFA).
-
Expectation: The Fmoc-derivative will be highly hydrophobic, eluting late in the gradient.
-
-
NMR (
and ):- NMR is diagnostic. Expect a singlet/multiplet shift distinct from the starting material.
-
NMR: Verify the integration of the Fmoc protons (7.3-7.8 ppm) vs. the
-methyl singlet (~1.5-1.8 ppm).
-
Chiral Purity: If using an enantiomerically pure starting material, verify absence of racemization using a Chiralpak AD-H column. (Note: The quaternary center is resistant to racemization, but the Fmoc installation conditions should be checked).
References
-
Jones Oxidation Mechanism & Utility
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.
-
Synthesis of
-Disubstituted Amino Acids:- Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing -disubstituted -amino acids by the azirine/oxazolone method. Helvetica Chimica Acta, 71(1), 140-154.
-
Coupling Reagents for Hindered Amino Acids (HATU/HOAt)
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
Fmoc Protection of Hindered Amines
- Raillard, S. P., Mann, A. D., & Baer, T. A. (2004). Preparation of Fmoc-protected amino acids using Fmoc-OSu: Improved reaction conditions. Organic Process Research & Development, 8(2), 246-248.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-2-(2-fluorophenyl)propan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Amino-2-(2-fluorophenyl)propan-1-ol. The content is structured to address common issues through a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights into the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Amino-2-(2-fluorophenyl)propan-1-ol?
A1: The impurity profile is highly dependent on the synthetic route employed. For common syntheses, such as the reductive amination of 2'-fluoroacetophenone or the reduction of a corresponding nitro precursor, you can anticipate several classes of impurities.[1][2] Understanding these is the first step toward devising an effective purification strategy.
| Impurity Class | Specific Examples | Origin / Causality | Recommended Initial Action |
| Unreacted Starting Materials | 2'-fluoroacetophenone, nitro-precursors | Incomplete reaction conversion. | Acid-base extraction, Column Chromatography |
| Reaction Intermediates | Imines, oximes | Incomplete reduction during reductive amination. | Column Chromatography |
| Reagent-Related Impurities | Borohydride salts, residual acids/bases | Remnants from reaction and workup steps. | Aqueous wash, Acid-base extraction |
| Side-Reaction Products | Over-reduced species (e.g., ethylbenzene derivatives), dimers | Non-selective reduction or side reactions. | Column Chromatography, Recrystallization |
| Solvent Residue | THF, Ethanol, Dichloromethane, etc. | Incomplete removal after reaction workup. | Drying under high vacuum |
Q2: My crude product is a persistent oil and won't solidify. What should I do?
A2: Oiling out is a common problem, especially for amino alcohols which can be hygroscopic or have melting points close to room temperature.[3] This phenomenon often indicates the presence of impurities that depress the melting point or inhibit crystal lattice formation.
Root Causes & Solutions:
-
Residual Solvent: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
High Impurity Load: The oil may be a eutectic mixture. A preliminary purification step is necessary. An acid-base extraction is often highly effective at removing neutral organic impurities (like unreacted ketone) that commonly cause oiling.
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture.[3] Try dissolving the oil in a dry solvent (e.g., anhydrous diethyl ether), drying the solution with a desiccant like anhydrous MgSO₄ or Na₂SO₄, filtering, and re-evaporating the solvent.
-
Salt Form vs. Free Base: Sometimes, converting the free base to a salt (e.g., the hydrochloride salt) can induce crystallization. This can be achieved by dissolving the oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol. The resulting salt is often a stable, crystalline solid that is easier to handle and purify by recrystallization.
Q3: What is the best starting point for purification: recrystallization or column chromatography?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
For multi-gram scales with moderate purity (e.g., >80%): Recrystallization is often the most efficient first step. It is faster, uses less solvent, and is more scalable than chromatography. It is particularly effective if the main impurities have significantly different solubility profiles from the desired product.
-
For small scales or very impure crude material (<80%): Silica Gel Column Chromatography is generally the better choice.[4] It offers higher resolving power and can separate compounds with very similar structures, such as reaction intermediates or side-products.
-
When dealing with baseline impurities (acidic or neutral): An Acid-Base Extraction should be your first purification step regardless of the subsequent method. It rapidly removes a significant portion of non-basic impurities.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Extraction
This technique exploits the basicity of the amine functional group to separate it from neutral and acidic impurities.
Causality: The amino group (-NH₂) is basic and will be protonated to form a water-soluble ammonium salt (-NH₃⁺) in an acidic aqueous solution (pH < 5). Neutral organic impurities will remain in the organic phase. By then basifying the aqueous layer (pH > 10), the ammonium salt is deprotonated back to the free amine, which becomes insoluble in water and can be extracted back into an organic solvent.[3]
Caption: Logic of purification by acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil/solid in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times, collecting the aqueous (bottom layer for DCM, top for EtOAc) layers each time. Check the pH of the aqueous layer to ensure it remains acidic.
-
Combine & Wash: Combine the acidic aqueous extracts. Wash this combined layer once with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base, such as 5 M sodium hydroxide (NaOH), with swirling until the pH is > 10 (confirm with pH paper). A precipitate or cloudiness (the free amine) should appear.
-
Back-Extraction: Extract the basified aqueous solution 3 times with fresh DCM or EtOAc. The purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
Guide 2: Purification via Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a suitable solvent or solvent system.
Causality: The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain soluble at low temperatures or are insoluble at high temperatures.[5]
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature.
-
Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.
-
Cool the solution slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.
| Solvent | Suitability for Amino Alcohols | Comments |
| Toluene / Xylene | Good | Often effective for non-polar to moderately polar compounds. Good for inducing crystallinity. |
| Ethyl Acetate (EtOAc) | Good | A versatile solvent of medium polarity. |
| Isopropanol (IPA) / Ethanol | Moderate | Product may have high solubility even when cold. Can be used as the "good" solvent in a mixed system. |
| Hexanes / Heptane | Good (as anti-solvent) | Product is likely insoluble. Excellent for use as the "poor" solvent in a mixed-solvent system with EtOAc or IPA. |
| Water | Poor (for free base) | The free base may have some solubility; the hydrochloride salt may be recrystallized from water or alcohol/water mixtures. |
Step-by-Step Protocol:
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Guide 3: Purification via Column Chromatography
This is the most powerful technique for separating complex mixtures.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Polar compounds, like your amino alcohol, will adhere more strongly to the polar silica gel and elute more slowly. Non-polar impurities will travel through the column faster.
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent) Selection:
-
Find a solvent system that gives your product an Rƒ value of ~0.25-0.35 on a silica gel TLC plate.
-
A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Because your product is a basic amine, it may streak on the silica gel. To prevent this, add a small amount (~0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system.
-
Example Eluent Systems: Hexane:EtOAc (e.g., 7:3 to 1:1) + 1% Et₃N; or DCM:Methanol (e.g., 98:2 to 95:5) + 0.5% NH₄OH.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, starting with a less polar eluent mixture and gradually increasing the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis
After purification, you must confirm the purity of your 2-Amino-2-(2-fluorophenyl)propan-1-ol.
-
Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should appear as a single spot. Use a UV lamp for visualization and consider staining with ninhydrin (for the amine) or permanganate to see non-UV active impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is typically used.[6] The purity is determined by the area percentage of the main product peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities. Integrating the ¹H NMR signals can provide a quantitative measure of purity if impurity peaks are well-resolved.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and confirming the molecular weight of the product. Derivatization may be necessary for the polar amino alcohol.[8]
References
-
SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
ResearchGate. (2022). How to do the Fmoc amino acid recrystallization?. Retrieved from [Link]
-
Lee, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2063. Retrieved from [Link]
-
ResearchGate. (2015). Impurity profile of amino acids?. Retrieved from [Link]
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Validation & Comparative
Navigating the Structural Landscape: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Amino-2-(2-fluorophenyl)propan-1-ol
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique, offering a detailed map of the carbon skeleton of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-Amino-2-(2-fluorophenyl)propan-1-ol, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative data from structurally similar compounds and fundamental principles of NMR spectroscopy to predict and interpret its ¹³C NMR spectrum. This approach provides a robust framework for researchers to validate their own experimental findings.
The Structural Significance of 2-Amino-2-(2-fluorophenyl)propan-1-ol
The molecule 2-Amino-2-(2-fluorophenyl)propan-1-ol features a chiral center and a fluorine-substituted aromatic ring, both of which are common motifs in pharmacologically active compounds. The fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the precise location and electronic environment of each carbon atom is crucial for confirming the compound's identity and purity.
Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis
The prediction of ¹³C NMR chemical shifts is a powerful tool that combines empirical data from known structures with theoretical calculations. By dissecting the molecule into its key structural fragments—the 2-fluorophenyl group and the 2-amino-2-methyl-1-propanol side chain—we can estimate the chemical shift of each carbon atom.
To achieve this, we will compare our target molecule with two key analogs:
-
2-Amino-2-phenylpropan-1-ol: The non-fluorinated parent compound.
-
ortho-Fluorotoluene: To understand the electronic effects of the fluorine substituent on the aromatic ring.
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-Amino-2-(2-fluorophenyl)propan-1-ol, alongside the experimental data for its analogs.
| Carbon Atom | Predicted Chemical Shift (ppm) for 2-Amino-2-(2-fluorophenyl)propan-1-ol | Experimental Chemical Shift (ppm) for 2-Amino-1-phenylpropan-1-ol | Experimental Chemical Shift (ppm) for o-Fluorotoluene | Rationale for Prediction |
| C1 (CH₂OH) | ~68-72 | ~66 | - | The electronegative oxygen and nitrogen atoms will deshield this carbon, placing it in a similar region to the analog. The ortho-fluoro group's influence is expected to be minimal on this remote carbon. |
| C2 (C-NH₂) | ~58-62 | ~56 | - | The quaternary carbon attached to the amino group. Its chemical shift will be influenced by the nitrogen and the aromatic ring. The electron-withdrawing fluorine will likely cause a slight downfield shift compared to the non-fluorinated analog. |
| C3 (CH₃) | ~25-29 | ~27 | - | The methyl group's chemical shift is expected to be relatively insensitive to the aromatic substitution. |
| C1' (C-ipso) | ~128-132 | ~143 | ~131 | The direct attachment to the aminopropanol group will be the dominant factor. However, the fluorine's inductive effect will cause an upfield shift compared to the non-fluorinated analog. |
| C2' (C-F) | ~158-162 (d, ¹JCF ≈ 245 Hz) | - | ~161 | This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond coupling constant (¹JCF). |
| C3' | ~115-119 (d, ²JCF ≈ 22 Hz) | ~126 | ~115 | The ortho-position to the fluorine experiences a notable upfield shift due to the fluorine's resonance effect. A two-bond coupling to fluorine is expected. |
| C4' | ~129-133 (d, ³JCF ≈ 8 Hz) | ~128 | ~129 | The para-position to the fluorine will experience a moderate downfield shift due to the interplay of inductive and resonance effects. A three-bond coupling to fluorine is anticipated. |
| C5' | ~124-128 (d, ⁴JCF ≈ 3 Hz) | ~127 | ~124 | The meta-position to the fluorine will show a slight upfield shift. A small four-bond coupling may be observable. |
| C6' | ~123-127 (d, ³JCF ≈ 3 Hz) | ~126 | ~127 | The other ortho-position to the aminopropanol group and meta to the fluorine will have a chemical shift influenced by both. A three-bond coupling to fluorine is expected. |
Note: The predicted values are estimates. Actual experimental values can be influenced by solvent, concentration, and temperature. The predicted coupling constants (J-values) are typical for fluorinated aromatic compounds[1].
The Causality Behind Experimental Choices: A Self-Validating Protocol
To experimentally verify the predicted chemical shifts, a robust and well-defined protocol is essential. The following step-by-step methodology is designed to yield a high-quality ¹³C NMR spectrum.
Experimental Workflow for ¹³C NMR Data Acquisition
Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.
Rationale for Key Experimental Parameters:
-
Solvent Selection (CDCl₃): Chloroform-d is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single carbon signal at ~77 ppm, which typically does not interfere with the signals of the analyte.[2]
-
Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0.00 ppm, serving as a universal reference point for chemical shifts.[3][4]
-
Pulse Program ('zgpg30'): This is a standard pulse sequence for a proton-decoupled ¹³C NMR experiment with a 30° pulse angle, which allows for faster relaxation and a greater number of scans in a given time, improving the signal-to-noise ratio.
-
Number of Scans (1024): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio.[3][5]
Interpreting the Spectrum: Key Structural Features
The predicted ¹³C NMR spectrum of 2-Amino-2-(2-fluorophenyl)propan-1-ol will exhibit several key features that can be used for structural confirmation:
-
Quaternary Carbons: The signals for C2 and C1' are expected to be of lower intensity compared to the protonated carbons.
-
Fluorine Coupling: The aromatic carbon signals will appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) is distance-dependent, providing valuable information about the position of the fluorine atom. One-bond couplings (¹JCF) are typically the largest, followed by two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.[1]
-
Chemical Shift Regions: The aliphatic carbons (C1, C2, C3) will appear in the upfield region of the spectrum (typically < 80 ppm), while the aromatic carbons (C1'-C6') will be found in the downfield region (> 110 ppm).[2][5][6][7][8]
Logical Framework for Spectral Assignment
Caption: A logical workflow for the assignment of ¹³C NMR signals.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of 2-Amino-2-(2-fluorophenyl)propan-1-ol. By leveraging comparative data and fundamental NMR principles, we have established a robust framework for researchers to interpret their experimental data. The detailed experimental protocol and logical workflow for spectral assignment further equip scientists with the tools necessary for the accurate and confident structural elucidation of this and other novel fluorinated compounds. The ability to predict and understand the nuances of ¹³C NMR spectra is an invaluable skill in the fast-paced environment of modern drug discovery.
References
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National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]
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MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-(2-fluorophenyl)propan-1-ol
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new structural analogues emerging at a pace that challenges forensic, clinical, and research laboratories.[1] 2-Amino-2-(2-fluorophenyl)propan-1-ol is a structural analogue belonging to the broad class of phenethylamines, a group that includes a wide range of stimulants and empathogens. For researchers and drug development professionals, the unambiguous identification of such compounds is paramount for understanding their pharmacology, metabolism, and potential for abuse.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the identification of volatile and semi-volatile NPS due to its robust nature and the reproducible fragmentation patterns generated by Electron Ionization (EI).[2][3] However, the novelty of these substances often means that reference spectra are not available in commercial or public libraries. In such cases, a predictive understanding of fragmentation pathways based on chemical first principles becomes an indispensable tool.
This guide provides an in-depth, predictive analysis of the EI fragmentation pattern of 2-Amino-2-(2-fluorophenyl)propan-1-ol. To illuminate the structural influences on fragmentation, we will compare its predicted behavior to that of a simpler, well-characterized amino alcohol, 1-amino-2-propanol. This comparative approach allows us to dissect the role of the 2-fluorophenyl moiety in directing the fragmentation cascade, providing a logical framework for the tentative identification of this and related compounds.
Experimental Methodology: A Protocol for Robust Analysis
The foundation of any reliable mass spectral analysis is a validated and robust experimental protocol. The following GC-MS method is designed for the sensitive detection and characterization of underivatized NPS like 2-Amino-2-(2-fluorophenyl)propan-1-ol.[4][5]
Sample Preparation (Liquid-Liquid Extraction)
The choice of an extraction method is critical for isolating the analyte from a complex matrix (e.g., biological fluids, seized materials). A liquid-liquid extraction (LLE) is a versatile and effective approach.
-
Alkalinization: To 1 mL of the sample (e.g., urine, dissolved powder), add a suitable buffer to adjust the pH to >9. This ensures the amine functional group is in its free base form, maximizing its solubility in organic solvents.
-
Extraction: Add 3 mL of an organic solvent mixture, such as MTBE-butyl acetate (1:1, v/v).[4] Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a clean glass tube.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate or methanol for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a standard starting point for the analysis of phenethylamine-type compounds.
-
Gas Chromatograph: Agilent Intuvo GC (or equivalent)
-
Column: HP-5MS UI capillary column (30 m x 250 µm i.d., 0.25 µm film thickness)[3]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 290°C.
-
Hold: Hold at 290°C for 5 minutes.
-
-
Mass Spectrometer: Quadrupole Mass Analyzer
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-550.
This self-validating protocol ensures that the analyte is efficiently introduced into the mass spectrometer, and the standardized 70 eV ionization energy provides reproducible fragmentation patterns that can be compared across laboratories.
Fragmentation Analysis and Comparison
Predicted Fragmentation of 2-Amino-2-(2-fluorophenyl)propan-1-ol
The structure of 2-Amino-2-(2-fluorophenyl)propan-1-ol contains several features that will dictate its fragmentation: a primary alcohol, a tertiary amine attached to a tertiary carbon, and a 2-fluorophenyl ring. Its molecular formula is C₉H₁₂FNO, giving it a nominal molecular weight of 169 g/mol . The molecular ion (M⁺•) peak is therefore expected at m/z 169 .
The most favorable fragmentation pathways in molecules containing heteroatoms are those that lead to the formation of stable, resonance-stabilized cations. For amino alcohols, alpha-cleavage (α-cleavage) is the dominant process.[6][7][8] This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the heteroatom.
Three primary α-cleavage pathways are predicted:
-
Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C1-C2 bond is highly probable, as it leads to a stable tertiary benzylic cation stabilized by both the aromatic ring and the amine. This is expected to be a major fragmentation route.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C2-C3 bond results in a cation stabilized by the adjacent amine and the fluorophenyl ring.
-
Loss of a Fluorophenyl Radical (•C₆H₄F): Cleavage of the C2-Aromatic bond yields a cation stabilized by the adjacent amine and hydroxyl groups.
Another common pathway for alcohols is dehydration, resulting in the loss of a neutral water molecule.[8][9]
Predicted Fragmentation Diagram for 2-Amino-2-(2-fluorophenyl)propan-1-ol
Caption: Predicted EI fragmentation of 2-Amino-2-(2-fluorophenyl)propan-1-ol.
Reference Fragmentation of 1-Amino-2-propanol
To understand the influence of the bulky and electronically complex 2-fluorophenyl group, we will compare the predicted fragmentation with the known pattern of 1-amino-2-propanol (Isopropanolamine). This simple amino alcohol has a molecular formula of C₃H₉NO and a molecular weight of 75 g/mol .
According to the NIST Mass Spectrometry Data Center, the EI mass spectrum of 1-amino-2-propanol is dominated by fragments resulting from α-cleavage.[10] The base peak (most abundant ion) is found at m/z 30 .
The key fragmentation pathways are:
-
Formation of the Base Peak (m/z 30): Alpha-cleavage between C1 and C2 results in the loss of a •CH(OH)CH₃ radical and the formation of the highly stable [CH₂=NH₂]⁺ iminium ion.
-
Formation of m/z 44: Alpha-cleavage between C2 and C3 results in the loss of a methyl radical (•CH₃) to form the [HO-CH=NH₂]⁺ ion.
Fragmentation Diagram for 1-Amino-2-propanol
Caption: Known EI fragmentation of 1-Amino-2-propanol.
Comparative Data Summary
The comparison highlights how the addition of the 2-fluorophenyl group dramatically alters the fragmentation landscape.
| Ion (m/z) | Proposed Structure / Origin | Predicted Abundance (Target Compound) | Known Abundance (Reference Compound) |
| 169 | [M]⁺• of 2-Amino-2-(2-fluorophenyl)propan-1-ol | Low to Medium | N/A |
| 154 | [M - •CH₃]⁺ | Medium | N/A |
| 151 | [M - H₂O]⁺• | Low | N/A |
| 138 | [M - •CH₂OH]⁺ | High (Potential Base Peak) | N/A |
| 123 | [F-C₆H₄-C=O]⁺ (Fluorobenzoyl cation) | Medium | N/A |
| 75 | [M]⁺• of 1-Amino-2-propanol | N/A | Low |
| 44 | [M - •CH₃]⁺ | N/A | Medium |
| 30 | [CH₂=NH₂]⁺ | N/A | High (Base Peak) |
Key Insights from Comparison:
-
Shift in Base Peak: For the simple 1-amino-2-propanol, the fragmentation favors the formation of the smallest, most stable iminium ion (m/z 30). In contrast, for our target compound, the presence of the fluorophenyl ring provides significant charge stabilization. Therefore, the α-cleavage that retains the aromatic ring—specifically the loss of the •CH₂OH radical to form the ion at m/z 138 —is predicted to be the most favorable pathway, likely resulting in the base peak.
-
Aromatic Signature: The presence of fragments like the fluorobenzoyl cation (m/z 123 ) is a clear indicator of the fluorophenyl moiety and would be entirely absent in the simpler analogue.
-
Steric and Electronic Effects: The bulky fluorophenyl group sterically hinders other fragmentation pathways and electronically stabilizes the tertiary benzylic cation, making the m/z 138 fragment particularly favorable. The fragmentation of phenethylamines is known to be directed by such substituent effects.[11][12]
Conclusion and Outlook
In the absence of a certified reference standard, a predictive, principles-based approach to mass spectral interpretation is a powerful tool for the tentative identification of novel compounds. Our analysis predicts that the EI mass spectrum of 2-Amino-2-(2-fluorophenyl)propan-1-ol will be characterized by a molecular ion at m/z 169 and a dominant fragment ion, likely the base peak, at m/z 138 , corresponding to the α-cleavage loss of the hydroxymethyl group. Additional diagnostic ions at m/z 154 (loss of methyl) and m/z 123 (fluorobenzoyl cation) would further support the proposed structure.
This fragmentation pattern is markedly different from that of a simple amino alcohol like 1-amino-2-propanol, demonstrating the profound directing effect of the fluorophenyl substituent. While this guide provides a robust analytical and interpretive framework, it is crucial to note that EI-MS can struggle to differentiate between positional isomers (e.g., 2-fluoro vs. 4-fluoro).[13][14] Therefore, for unequivocal identification, confirmation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[15][16]
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Westphal, F.; et al. (2009). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. [Link]
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Westphal, F.; et al. (2006). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). ResearchGate. [Link]
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Magritek. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]
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Csoltko, E.; et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology. [Link]
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Lee, C.-H.; et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Hsiao, C.-A.; et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
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- 16. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic bands of 2-Amino-2-(2-fluorophenyl)propan-1-ol
Technical Guide: IR Spectroscopy Characterization of 2-Amino-2-(2-fluorophenyl)propan-1-ol
Executive Summary
This guide provides a technical breakdown of the Infrared (IR) spectroscopy characteristics of 2-Amino-2-(2-fluorophenyl)propan-1-ol , a chiral
The analysis focuses on distinguishing this compound from its non-fluorinated analog (2-Amino-2-phenylpropan-1-ol) and its regioisomers (para-fluorophenyl). Correct interpretation of the C-F stretching vibrations and Aromatic Out-of-Plane (OOP) bending modes is critical for validating structural integrity and isomeric purity.
Structural Analysis & Functional Group Profile
Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active components.
-
Core Scaffold: Propan-1-ol chain with a quaternary carbon at position 2.
-
Substituents at C2:
-
Primary Amine (
): Expect N-H stretching and scissoring. -
Methyl Group (
): Aliphatic C-H stretching. -
Ortho-Fluorophenyl Ring: The key differentiator. Introduces C-F stretching and specific ortho-substitution bending patterns.
-
-
Substituent at C1:
-
Primary Hydroxyl (
): Strong H-bonding donor/acceptor.
-
Key Interaction:
Experimental Protocol: ATR-FTIR
Given the likely physical state of the free base (viscous oil or low-melting solid) and the hygroscopic nature of amino alcohols, Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets to avoid moisture interference.
Step-by-Step Methodology:
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal (Diamond is preferred for hardness and chemical resistance).
-
Background Scan: Collect a 32-scan background spectrum of the clean, dry crystal (Resolution: 4 cm
). -
Sample Application:
-
If Liquid/Oil: Place 10–20
L of the neat sample to cover the crystal active area. -
If Solid: Place nearly 5–10 mg of sample and apply high pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Collect 32–64 scans.
-
Post-Processing: Apply ATR correction (if quantitative comparison with transmission libraries is required) and baseline correction.
Comparative IR Analysis
The following table contrasts the characteristic bands of the target molecule against its most common alternatives.
Table 1: Characteristic Band Assignments (cm )
| Functional Group | Vibration Mode | Target: Ortho-F Isomer | Alt 1: Non-F Analog | Alt 2: Para-F Isomer |
| -OH / -NH | Stretch (H-bonded) | 3200–3450 (Broad) | 3200–3450 | 3200–3450 |
| Aromatic C-H | Stretch | 3050–3080 | 3020–3060 | 3050–3080 |
| Aliphatic C-H | Stretch (asym/sym) | 2930–2980 | 2930–2980 | 2930–2980 |
| Aromatic Ring | C=C Ring Breathing | 1580–1610, 1485 | 1600, 1495 | 1600, 1510 |
| Aryl Fluoride | C-F Stretch | 1220–1250 (Strong) | Absent | 1220–1250 (Strong) |
| Pri. Alcohol | C-O Stretch | 1040–1060 | 1040–1060 | 1040–1060 |
| Subst. Pattern | C-H OOP Bend | ~750–765 (Strong) | 690–710 & 730–770 | 810–840 (Strong) |
Note: The "Fingerprint Region" (1500–600 cm
) contains the definitive data for identification.
Detailed Region Analysis
Region 1: The High-Frequency Domain (3600–2800 cm
-
Target vs. Alternatives: This region is similar for all three compounds. You will see a broad, overlapping envelope of O-H and N-H stretches.[1]
-
Insight: The presence of the Fluorine atom (electron-withdrawing) on the phenyl ring decreases the basicity of the amine slightly, but the intramolecular H-bond remains the dominant feature. Do not use this region for identification.
Region 2: The C-F Stretching Zone (1400–1100 cm
-
Target vs. Non-F Analog: This is the primary "Yes/No" check for fluorination. The target will show a strong, distinct band around 1220–1250 cm
corresponding to the Aryl-C-F stretch. The non-fluorinated analog will lack this intense band, showing only weaker C-C or C-N skeletal vibrations in this range.
Region 3: The Isomer Identification Zone (900–600 cm
-
Target (Ortho) vs. Para Isomer: This is the critical quality control check.
-
Ortho-Substitution (1,2-disubstituted): Look for a single strong band in the 735–770 cm
range. -
Para-Substitution (1,4-disubstituted): Look for a strong band in the 800–850 cm
range. -
Mono-Substitution (Non-F): Typically shows two bands: one near 690–710 cm
and another near 730–770 cm .
-
Visualization of Analytical Logic
Diagram 1: Spectral Analysis Workflow
This flowchart outlines the decision process for verifying the identity of the compound using IR data.
Caption: Decision logic for distinguishing 2-Amino-2-(2-fluorophenyl)propan-1-ol from its common analogs.
Diagram 2: Structural Vibration Map
Visualizing where the key signals originate on the molecule.
Caption: Mapping functional groups to their specific IR characteristic bands.
References
-
NIST Chemistry WebBook. IR Spectrum of 2-Amino-1-propanol (Analog). National Institute of Standards and Technology.[2][3][4] Available at: [Link]
-
Martens, J., et al. Differentiation of Ortho, Meta, and Para Isomers using IR Ion Spectroscopy. ResearchGate / ChemRxiv. Available at: [Link] (General reference for Ortho/Para IR distinction logic).
-
PubChem. 2-Amino-2-phenylpropan-1-ol (Compound Summary). National Center for Biotechnology Information. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2-Amino-2-(2-fluorophenyl)propan-1-ol
Senior Application Scientist's Note: The safe and compliant disposal of any chemical is paramount in a laboratory setting. For novel or less common compounds such as 2-Amino-2-(2-fluorophenyl)propan-1-ol, a specific Safety Data Sheet (SDS) may not be readily available. This guide has been developed by synthesizing data from structurally analogous compounds, including various aminophenols, fluorinated substances, and amino alcohols. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for final, site-specific disposal protocols.
Hazard Profile Analysis: A Synthesis of Probable Risks
Given the absence of a dedicated SDS for 2-Amino-2-(2-fluorophenyl)propan-1-ol, we must infer its potential hazards from its constituent functional groups: an amino group, a hydroxyl group (alcohol), and a fluorinated phenyl ring.
-
Amino Group: Amines can be corrosive and may cause skin and eye irritation or burns. They can also be toxic if inhaled or ingested.
-
Fluorinated Aromatic Ring: Fluorinated organic compounds can exhibit persistence in the environment and may have toxicological effects.[1]
-
Alcohol Group: While many simple alcohols are flammable, the overall hazard profile is influenced by the other functional groups.
Based on similar compounds, 2-Amino-2-(2-fluorophenyl)propan-1-ol should be handled as a substance that is potentially:
Table 1: Inferred Hazard Classification
| Hazard Class | Probable Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 | Based on data for similar aminophenol compounds.[2] |
| Skin Corrosion/Irritation | Category 2 | Common characteristic of amino compounds.[3] |
| Serious Eye Damage/Irritation | Category 2A | A frequent hazard for amino and alcohol-containing chemicals.[3][4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | Fluorinated organic compounds can be persistent and harmful to aquatic life.[3][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for the disposal of 2-Amino-2-(2-fluorophenyl)propan-1-ol, ensure the following engineering controls and PPE are in place.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Wear a lab coat and closed-toe shoes.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[6]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Amino-2-(2-fluorophenyl)propan-1-ol is to treat it as a hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.[7][8]
Step 1: Waste Segregation and Collection
-
Collect all waste containing 2-Amino-2-(2-fluorophenyl)propan-1-ol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "2-Amino-2-(2-fluorophenyl)propan-1-ol".
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Based on the reactivity of similar compounds, store this waste away from strong oxidizing agents and acids.[3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the contractor with all available information about the chemical, including its inferred hazards.
Diagram 1: Disposal Workflow for 2-Amino-2-(2-fluorophenyl)propan-1-ol
Caption: A simplified workflow for the proper disposal of 2-Amino-2-(2-fluorophenyl)propan-1-ol.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Conclusion: Prioritizing Safety Through Diligence
The proper disposal of 2-Amino-2-(2-fluorophenyl)propan-1-ol requires a cautious and informed approach, especially in the absence of specific regulatory data. By treating this compound with the high level of care afforded to hazardous chemicals and following the synthesized protocols outlined in this guide, researchers can ensure a safe and compliant laboratory environment. Always remember that consultation with certified safety professionals is the final and most crucial step in the disposal process.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
Labkem. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Retrieved from [Link]
-
Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental science & technology, 40(5), 1447–1453. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. astechireland.ie [astechireland.ie]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
